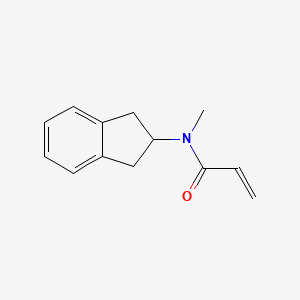

![molecular formula C13H14N10O B2776941 4-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1706300-12-0](/img/structure/B2776941.png)

4-(1H-1,2,4-triazol-1-yl)-6-[4-(1H-1,2,4-triazole-5-carbonyl)piperazin-1-yl]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains multiple functional groups, including two 1,2,4-triazole rings, a pyrimidine ring, and a piperazine ring . It is likely to be a part of a larger class of compounds known as 1,2,4-triazole derivatives .

Synthesis Analysis

The synthesis of similar compounds, such as 1,2,4-triazole derivatives, has been reported in the literature . These compounds are typically synthesized through a series of reactions involving the formation of the triazole and pyrimidine rings, followed by the introduction of the piperazine ring .Molecular Structure Analysis

The molecular structure of this compound can be confirmed by various spectroscopic techniques such as IR, 1H-NMR, and Mass spectroscopy . The presence of characteristic peaks in these spectra can confirm the presence of the various functional groups in the molecule .Chemical Reactions Analysis

The compound, being a part of the 1,2,4-triazole derivatives, is likely to undergo reactions typical of these compounds. This includes reactions at the triazole ring, the pyrimidine ring, and the piperazine ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from similar compounds. For example, the melting point, yield, and IR spectrum of a similar compound have been reported .科学的研究の応用

Metabolism and Pharmacokinetics

The compound “(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-1,2,4-triazol-5-yl)methanone” and its derivatives have been studied for their metabolism, excretion, and pharmacokinetics. For instance, a study by Sharma et al. (2012) explored the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans, emphasizing the compound's rapid absorption and the primary role of hydroxylation in its metabolism (Sharma et al., 2012).

Synthesis of Novel Compounds

Research has focused on synthesizing novel compounds with potential therapeutic applications. Abu‐Hashem et al. (2020) synthesized new heterocyclic compounds derived from visnaginone and khellinone, which exhibited anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). Another study by Tsuno et al. (2017) identified a series of novel derivatives as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists with analgesic effects in animal models (Tsuno et al., 2017).

Antimicrobial and Antiproliferative Activities

Patel et al. (2011) synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, finding variable and modest activity against bacteria and fungi (Patel et al., 2011). Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and tested their antiproliferative effect against human cancer cell lines, with some compounds showing promising activity (Mallesha et al., 2012).

New Methodologies in Synthesis

Bhat et al. (2018) developed a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety, offering a simple and efficient method for synthesizing these compounds (Bhat et al., 2018).

Imaging Agents for Parkinson's Disease

Wang et al. (2017) synthesized [11C]HG-10-102-01 as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease, highlighting the relevance of such compounds in neurodegenerative disease research (Wang et al., 2017).

作用機序

将来の方向性

Given the promising anticancer activities of similar compounds, future research could focus on optimizing the structure of these compounds to develop more selective and potent anticancer molecules . Additionally, further investigation into the mechanism of action of these compounds could provide valuable insights into their therapeutic potential .

特性

IUPAC Name |

1H-1,2,4-triazol-5-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N10O/c24-13(12-17-8-18-20-12)22-3-1-21(2-4-22)10-5-11(16-7-15-10)23-9-14-6-19-23/h5-9H,1-4H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEBOYZBQGCKHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=NC=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

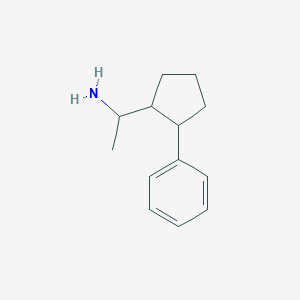

![lithium(1+) ion 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}acetate](/img/structure/B2776858.png)

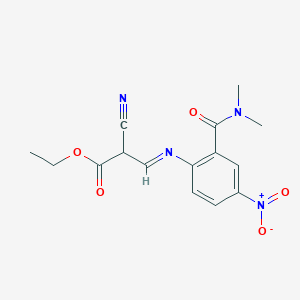

![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide](/img/structure/B2776860.png)

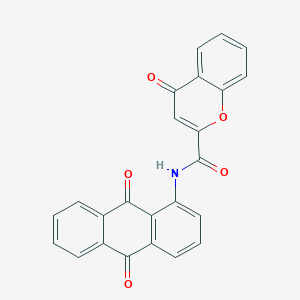

![N'-[(1Z)-(4-chlorophenyl)methylidene]-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide](/img/structure/B2776863.png)

![2,2-dimethyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2776864.png)

![Tert-butyl 2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2776866.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(1-hydroxycyclohexyl)acetamide](/img/structure/B2776867.png)

![tert-butyl N-{3-[4-(benzyloxy)phenyl]prop-2-yn-1-yl}carbamate](/img/structure/B2776869.png)

![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2776871.png)

![N-{4-[1-(benzenesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2776878.png)

![2,4,7,8-Tetramethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2776881.png)